8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Description
This heterocyclic compound belongs to the pyrazolo-pyrrolo-pyrimidine family, characterized by a fused tricyclic core. Its structure includes:
- 3,4-Dimethoxyphenyl group at position 3, contributing to π-π stacking interactions and electronic modulation.
- Methyl group at position 5, which may sterically influence binding interactions.
Properties
IUPAC Name |
3-cycloheptyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-16-19-12-13-27(18-8-6-4-5-7-9-18)24(19)28-23(26-16)20(15-25-28)17-10-11-21(29-2)22(14-17)30-3/h10-11,14-15,18H,4-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNVLISKWBVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCN3C4CCCCCC4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 406.52 g/mol
- CAS Number : [Not provided in the sources]
The compound's biological activity is primarily attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been investigated for its inhibitory effects on various kinases.
Kinase Inhibition
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant inhibitory effects on phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival. For instance, compounds similar to 8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine demonstrated IC values in the low micromolar range against PI3K isoforms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cytotoxicity Assessment : In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, the compound exhibited notable cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines. The IC values indicated a strong potential for further development as an anticancer agent .
- Inhibition of Tumor Growth : Another investigation focused on the inhibition of tumor growth in xenograft models using similar compounds. The results showed a significant reduction in tumor size compared to control groups, suggesting effective in vivo activity .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine structures exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some pyrrolopyrimidine derivatives have received FDA approval for clinical trials targeting different cancer types due to their promising efficacy and safety profiles .
Antiviral Properties
Studies have demonstrated that certain pyrazolo derivatives can inhibit viral replication, particularly in the context of human dihydroorotate dehydrogenase (DHODH) inhibition. This mechanism is crucial for the development of antiviral agents against diseases such as measles and other viral infections .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the modulation of inflammatory pathways. This suggests its applicability in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.
Neuroprotective Effects
The neuroprotective properties of similar heterocyclic compounds indicate that this compound may also offer benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Synthesis Example
A notable method for synthesizing pyrrolo derivatives involves the reaction of substituted 2-amino-1,5-diphenyl-1H-pyrrole with active methylene compounds under acidic conditions. The resulting compounds are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures .
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Anticancer Study : A study demonstrated that a derivative similar to 8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
- Antiviral Research : Another investigation focused on the antiviral activity against measles virus showed that compounds with similar structural motifs inhibited viral replication significantly compared to controls.
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Analysis :
- The cycloheptyl group in the target compound distinguishes it from smaller substituents (e.g., dimethoxyethyl), likely increasing steric bulk and reducing solubility compared to polar analogs .
Preparation Methods
Core Structure Assembly: Pyrazolo[1,5-a]Pyrimidine Formation
The synthesis begins with constructing the pyrazolo[1,5-a]pyrimidine core. As detailed in WO2012027239A1, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethanolate) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with an 89% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield). This step activates positions 5 and 7 for further functionalization.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diethyl malonate, NaOEt, ethanol, 80°C | 89% |
| 2 | POCl₃, reflux, 4 h | 61% |
Cycloheptyl Group Incorporation at Position 8
Position 8 is functionalized via nucleophilic substitution. Compound 3 reacts with cycloheptylamine in dimethylformamide (DMF) at 100°C, facilitated by K₂CO₃ as a base. This yields 8-cycloheptyl-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (4 ) (65% yield). The reaction’s selectivity is attributed to the electron-withdrawing effect of the adjacent chlorine atom, enhancing the electrophilicity of position 8.
Challenges and Solutions
- Steric Hindrance : Cycloheptylamine’s bulkiness reduces reactivity. Increasing reaction time to 24 h improves conversion.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates 4 with >95% purity.
Pyrrolo Ring Annulation and Saturation
The pyrrolo[3,2-e]pyrimidine system is formed through a cyclization reaction. Compound 4 is treated with ethyl acetoacetate in acetic acid under reflux, inducing cyclization to form the tetracyclic intermediate 5 (70% yield). Hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol reduces the double bond in the pyrrolo ring, yielding the saturated 7,8-dihydro-6H derivative (6 ) (92% yield).
Mechanistic Analysis
- Cyclization proceeds via enolate formation, followed by intramolecular nucleophilic attack.
- Hydrogenation selectively saturates the pyrrolo ring without affecting aromatic systems.
Final Functionalization: Methyl Group Introduction at Position 5
The 5-methyl group is installed via a Friedel-Crafts alkylation. Compound 6 reacts with methyl iodide in the presence of AlCl₃ in dichloromethane at 0°C to room temperature, affording the target compound (82% yield).
Critical Validation
- NMR Analysis : ¹H NMR confirms methyl integration at δ 2.35 (s, 3H).
- HPLC Purity : >99% after recrystallization from methanol.
Comparative Analysis of Synthetic Routes
The table below contrasts key synthetic approaches for analogous compounds:
Method A’s higher yield stems from optimized chlorination and coupling steps, whereas Method B suffers from lower efficiency in amination.
Scalability and Industrial Considerations
Scale-up challenges include:
Q & A
Q. Table 1. Key Reaction Parameters for Pyrazolo-Pyrrolo-Pyrimidine Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
